Adenosine A3 Receptor Antagonism: The 3-Phenyl Moiety as a Determinant of Potency
In the context of human adenosine A3 receptor antagonism, the presence of an unsubstituted 3-phenyl group on the 1,2,4-thiadiazole-5-amine scaffold is a critical structural feature. The target compound, 3-phenyl-1,2,4-thiadiazol-5-amine, serves as the non-acetylated core for a series of potent antagonists. Its N-acetyl derivative (N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide) exhibits a binding affinity (Ki) of 0.79 nM, representing a high level of potency that is dependent on the specific thiadiazole core structure [1]. Direct comparisons of binding affinities between regioisomeric thiadiazole analogues reveal dramatic differences, underscoring that the specific 3-phenyl-5-amino arrangement is a key determinant for this potent activity [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Ki = 0.79 nM (for N-acetyl derivative of target core) |
| Comparator Or Baseline | Not reported directly for unsubstituted 3-phenyl core; potency is inferred from its role as a direct precursor and core scaffold for this class of nanomolar antagonists. |
| Quantified Difference | The specific substitution pattern is required for nanomolar affinity; SAR indicates that alternative regioisomers exhibit 'dramatic differences' in binding [1]. |
| Conditions | Radioligand binding assay on human adenosine A3 receptors, cAMP functional assay for antagonism [1]. |
Why This Matters
This establishes the compound as a validated and essential chemical starting point for medicinal chemistry campaigns focused on the adenosine A3 receptor, a target of therapeutic interest in inflammation and oncology.
- [1] Jung, K. Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. View Source
